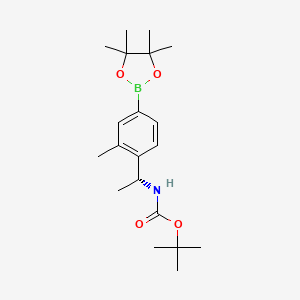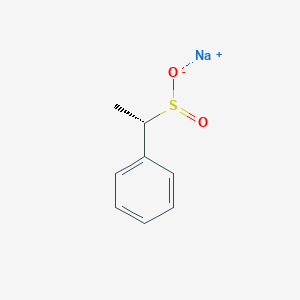
Sodium (S)-1-phenylethanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (S)-1-phenylethanesulfinate is an organosulfur compound with the molecular formula C8H9NaO2S. It is a sodium salt of (S)-1-phenylethanesulfinic acid and is known for its applications in organic synthesis, particularly in the formation of sulfonyl compounds. This compound is characterized by its white crystalline appearance and solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium (S)-1-phenylethanesulfinate can be synthesized through various methods. One common approach involves the reaction of (S)-1-phenylethanesulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods: Industrial production of this compound often involves the large-scale neutralization of (S)-1-phenylethanesulfinic acid with sodium hydroxide. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications.
Análisis De Reacciones Químicas
Types of Reactions: Sodium (S)-1-phenylethanesulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various sulfonyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Sulfonyl derivatives such as sulfonamides and sulfonates.
Aplicaciones Científicas De Investigación
Sodium (S)-1-phenylethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfonates.
Biology: It is employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonyl derivatives.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium (S)-1-phenylethanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can form stable sulfonyl derivatives by reacting with electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the electrophile it reacts with.
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium (S)-1-phenylethanesulfinate is unique due to its chiral center, which imparts specific stereochemical properties that are not present in other similar compounds. This chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C8H9NaO2S |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
sodium;(1S)-1-phenylethanesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-7(11(9)10)8-5-3-2-4-6-8;/h2-7H,1H3,(H,9,10);/q;+1/p-1/t7-;/m0./s1 |
Clave InChI |
RPQSTONAXPRRDM-FJXQXJEOSA-M |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)S(=O)[O-].[Na+] |
SMILES canónico |
CC(C1=CC=CC=C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
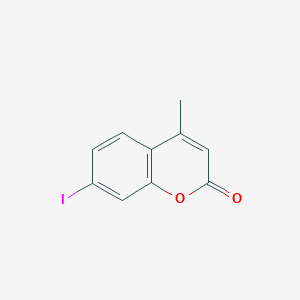
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
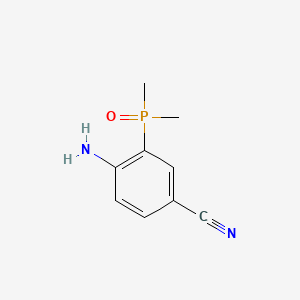
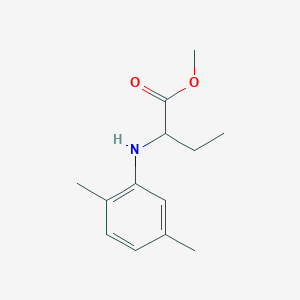
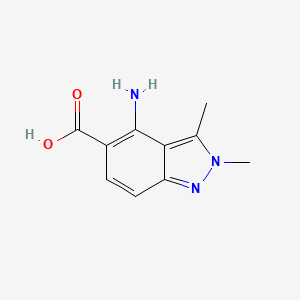
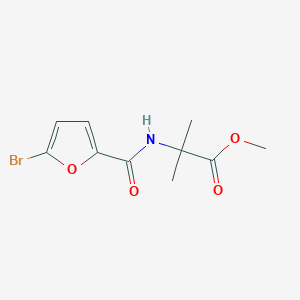
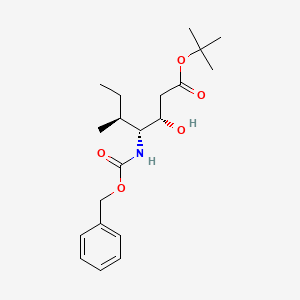
![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
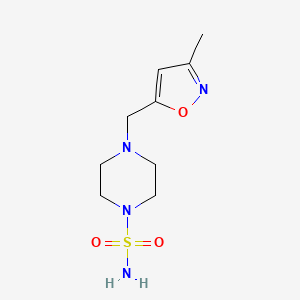
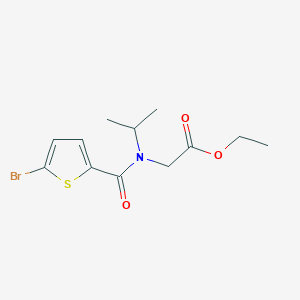
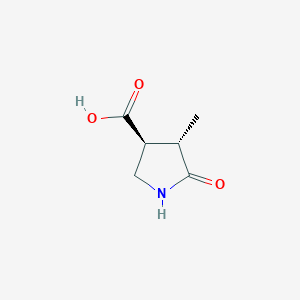
![n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide](/img/structure/B14907680.png)
